Fusarin C

Description

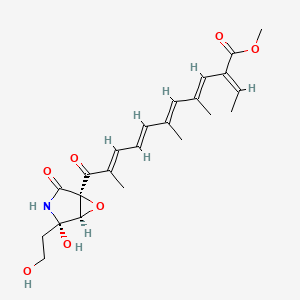

Structure

3D Structure

Properties

CAS No. |

79748-81-5 |

|---|---|

Molecular Formula |

C23H29NO7 |

Molecular Weight |

431.5 g/mol |

IUPAC Name |

methyl (2E,3E,5E,7E,9E)-2-ethylidene-11-[(1R,4S,5R)-4-hydroxy-4-(2-hydroxyethyl)-2-oxo-6-oxa-3-azabicyclo[3.1.0]hexan-1-yl]-4,6,10-trimethyl-11-oxoundeca-3,5,7,9-tetraenoate |

InChI |

InChI=1S/C23H29NO7/c1-6-17(19(27)30-5)13-15(3)12-14(2)8-7-9-16(4)18(26)23-20(31-23)22(29,10-11-25)24-21(23)28/h6-9,12-13,20,25,29H,10-11H2,1-5H3,(H,24,28)/b8-7+,14-12+,15-13+,16-9+,17-6+/t20-,22-,23-/m0/s1 |

InChI Key |

FZFYFSUIOSWLHW-UNZVFGKVSA-N |

SMILES |

CC=C(C=C(C)C=C(C)C=CC=C(C)C(=O)C12C(O1)C(NC2=O)(CCO)O)C(=O)OC |

Isomeric SMILES |

C/C=C(\C=C(/C)\C=C(/C)\C=C\C=C(/C)\C(=O)[C@@]12[C@@H](O1)[C@](NC2=O)(CCO)O)/C(=O)OC |

Canonical SMILES |

CC=C(C=C(C)C=C(C)C=CC=C(C)C(=O)C12C(O1)C(NC2=O)(CCO)O)C(=O)OC |

Color/Form |

Yellow oil |

Other CAS No. |

79748-81-5 |

solubility |

Soluble in ethanol and methanol. |

Synonyms |

2-ethylidene-11-(4-hydroxy-4-(2-hydroxyethyl)-2-oxo-6-oxa-3-azabicyclo(3.1.0)hex-1-yl)-4,6,10-trimethyl-11-oxo-3,5,7,9-undecatetraenoic acid methyl ester fusarin C |

Origin of Product |

United States |

Foundational & Exploratory

Fusarin C: A Technical Guide to Its Discovery, Isolation, and Characterization

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Fusarin C is a mutagenic mycotoxin produced by various Fusarium species, most notably Fusarium moniliforme (now reclassified as Fusarium verticillioides).[1][2][3] Its discovery was prompted by investigations into the high rates of esophageal cancer in certain regions and the association with maize contaminated by F. moniliforme.[4] this compound possesses significant biological activity, including mutagenicity after metabolic activation, which has made it a subject of toxicological and biosynthetic research.[4][5][6] This document provides a comprehensive technical overview of the discovery, structure, biosynthesis, isolation, and analytical characterization of this compound.

Discovery and Structural Elucidation

This compound was first identified as a mutagenic metabolite produced by F. moniliforme strain MRC 826, an isolate from a high-risk area for esophageal cancer in Transkei, Southern Africa.[4] The structure of this compound (C₂₃H₂₉NO₇) was elucidated through detailed high-field ¹H and ¹³C NMR spectroscopy, high-resolution mass spectrometry, and ultimately confirmed by X-ray crystallography of one of its isomers.[7][8]

The molecule's structure is characterized by two main features:

-

A polyene chromophore , which is responsible for its UV absorbance and susceptibility to light-induced rearrangements.[1][7]

-

A substituted 2-pyrrolidone moiety containing a C13-14 epoxide ring, which is believed to be crucial for its mutagenic activity.[1][2]

This compound is known to be unstable and can rearrange under various conditions, such as during reversed-phase chromatography or upon exposure to light, forming several isomers like (10Z)-, (8Z)-, (6Z)-fusarin C, and epi-fusarin C.[5][6][9][10] This instability presents significant challenges for its isolation and toxicological assessment.[6]

| Spectroscopic Technique | Key Findings | Reference |

| High-Resolution Mass Spectrometry (HRMS) | Determined molecular formula as C₂₃H₂₉NO₇. | [7] |

| UV/Vis Spectroscopy | λₘₐₓ (MeOH) at 358 nm (ε 32,000), characteristic of the polyene chain. | [7][11] |

| Infrared (IR) Spectroscopy | Showed characteristic absorptions at 1720, 1630, and 1590 cm⁻¹ (in CHCl₃). | [7] |

| ¹H and ¹³C NMR Spectroscopy | Enabled detailed assignment of the proton and carbon skeleton, revealing the substituted 2-pyrrolidone and polyene structures. | [7][8] |

| X-ray Crystallography | Performed on an isomer to definitively establish the substitution pattern and relative configuration of the 2-pyrrolidone ring. | [7][8] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) system.[1][3] The core enzyme, encoded by the fusA (or FUS1) gene, is a large, multifunctional protein.[1][3]

The proposed biosynthetic pathway is as follows:

-

Polyketide Chain Assembly: The PKS module of the enzyme catalyzes the condensation of one acetyl-CoA starter unit with six malonyl-CoA extender units to form a linear heptaketide chain.[12] The PKS contains a C-methyltransferase (CMeT) domain responsible for adding methyl groups to the growing chain.[3][13]

-

Amino Acid Incorporation: The NRPS module incorporates the amino acid L-homoserine onto the polyketide intermediate through the formation of an amide linkage.[3][12]

-

Cyclization and Modification: The hybrid molecule is then offloaded from the enzyme and undergoes a series of post-PKS modifications, including epoxidation and esterification, catalyzed by other enzymes within the fus gene cluster, to yield the final this compound structure.[3][12]

Experimental Protocols: Isolation and Purification

The isolation of this compound requires careful control of conditions to minimize degradation and isomerization. The following protocol is a synthesis of methodologies reported in the literature.

Optimal production of this compound is highly dependent on culture conditions.

-

Strain: Fusarium moniliforme (e.g., MRC 826) is a known high-producer.

-

Culture Medium: A liquid culture medium is often preferred for easier extraction.[14] A suitable medium can be prepared with a carbon source like glucose or sucrose (30-40 g/L) and a nitrogen source.[14][15][16] Some studies have noted hydroxyproline as a particularly effective nitrogen source.[15] Alternatively, sterilized maize kernels can be used as a solid substrate.[1][14]

-

Culture Conditions:

-

Harvesting: After incubation, the culture (liquid or solid) is harvested. For liquid cultures, the mycelium is separated from the filtrate by filtration.

| Substrate/Medium | Isolate(s) | Production Level | Reference |

| Liquid Culture (Glucose/Sucrose) | North American Isolates | >60 µg/g | [14][16] |

| Corn Kernels | North American Isolates | 18.7 to 332.0 µg/g | [1][14] |

| Perlite-Liquid Medium | F. moniliforme | 936 mg/kg organic matter | [15] |

| Corn Grit Medium | F. moniliforme | 831 mg/kg corn grit | [15] |

All steps should be performed with minimal exposure to light to prevent isomerization.

-

Initial Extraction:

-

Solid-Phase Extraction (SPE):

-

Conditioning: The SPE column is conditioned sequentially with methanol (50 mL) and water (50 mL).[6]

-

Loading: The culture filtrate is loaded onto the column.

-

Washing: The column is washed with water (100 mL) to remove polar impurities like salts and sugars.[6]

-

Elution: The fusarin fraction is eluted with a solution of methanol/water (70:30, v/v).[6]

-

-

Solvent Removal: The solvent from the eluted fraction is removed using a rotary evaporator.

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The crude extract is redissolved in a suitable solvent for HPLC. For normal-phase (NP) HPLC, a mixture of CH₂Cl₂/MeOH (95:5, v/v) is used.[6]

-

Column: A preparative NP-HPLC column is used for separation.

-

Mobile Phase: An isocratic mobile phase of CH₂Cl₂/MeOH (95:5, v/v) at a flow rate of 5 mL/min can be effective.[6]

-

Detection: Fractions are monitored using a UV detector at 363 nm.[6][11]

-

Fraction Collection: Fractions containing the target compound are collected in deactivated glassware to prevent degradation.[6]

-

-

Purity Analysis: The purity of the isolated this compound is confirmed using analytical HPLC-UV or HPLC-MS/MS.

Analytical Methods for Detection

Reliable quantification of this compound in complex matrices like food and feed is essential for risk assessment. High-performance liquid chromatography coupled with various detectors is the primary analytical technique.

-

HPLC with UV Detection: This method is commonly used for quantification, leveraging the strong UV absorbance of the polyene chromophore.[5] However, its reliability can be affected by the co-elution of fusarin isomers.

-

HPLC-Tandem Mass Spectrometry (HPLC-MS/MS): This is a more sensitive and specific method. A method based on dispersive solid-phase extraction (DSPE) followed by HPLC-MS/MS has been developed for the determination of this compound in corn samples.[17]

-

HPLC-Fourier Transform Mass Spectrometry (HPLC-FTMS): This high-resolution technique is valuable for confirming the presence of this compound and identifying its structural analogues in complex mixtures.[9][17]

| Method | Extraction | LOD | LOQ | Recovery | Reference |

| HPLC-MS/MS | Dispersive Solid Phase Extraction (DSPE) | 2 µg/kg | 7 µg/kg | 80% | [17] |

Biological Activity and Significance

This compound is of significant interest due to its genotoxic properties.

-

Mutagenicity: It is mutagenic to Salmonella typhimurium in the presence of a metabolic activation system (e.g., a microsomal S9 fraction).[5] It also induces gene mutations, sister chromatid exchange, and chromosomal aberrations in cultured mammalian cells.[5]

-

Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified this compound with limited evidence for carcinogenicity in experimental animals.[5] Studies have shown it can induce papillomas and carcinomas of the esophagus and forestomach in rodents.[5] However, other studies have failed to demonstrate cancer-initiating activity, suggesting its role in carcinogenesis may be complex.[4][18]

-

Estrogenic Activity: More recent research has indicated that this compound can act as an estrogenic agonist, stimulating the growth of breast cancer cells (MCF-7) in vitro.[19]

The toxicological profile of this compound, combined with its natural occurrence in maize, underscores the importance of continued research and the development of sensitive analytical methods for its detection in food and feed.[5]

References

- 1. This compound Mycotoxin [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound [rasmusfrandsen.dk]

- 4. academic.oup.com [academic.oup.com]

- 5. TOXINS DERIVED FROM FUSARIUM MONILIFORME: FUMONISINS B1 AND B2 AND this compound - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Structure elucidation of this compound, a mutagen produced by Fusarium moniliforme - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Structure elucidation of this compound, a mutagen produced by Fusarium moniliforme - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Structure elucidation of new fusarins revealing insights in the rearrangement mechanisms of the Fusarium mycotoxin this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of a carboxyl methyltransferase in Fusarium graminearum provides insights into the biosynthesis of fusarin A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. This compound biosynthesis in Fusarium moniliforme and Fusarium venenatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound production by North American isolates of Fusarium moniliforme - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Method of producing this compound in perlite-liquid culture medium] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound production by North American isolates of Fusarium moniliforme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A new high-performance liquid chromatography-tandem mass spectrometry method based on dispersive solid phase extraction for the determination of the mycotoxin this compound in corn ears and processed corn samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

Fusarin C Biosynthetic Pathway in Fusarium Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusarin C is a mycotoxin produced by various Fusarium species, notable for its mutagenic properties. Its biosynthesis is orchestrated by a sophisticated enzymatic assembly line encoded by a dedicated gene cluster. This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the genetic basis, enzymatic machinery, and regulatory networks. The document includes a compilation of quantitative production data, detailed experimental protocols for pathway investigation, and visual diagrams of the biosynthetic and regulatory pathways to facilitate a comprehensive understanding for research and drug development applications.

Introduction

This compound is a polyketide-non-ribosomal peptide hybrid metabolite synthesized by several plant-pathogenic fungi of the genus Fusarium, including F. fujikuroi, F. graminearum, and F. verticillioides (formerly F. moniliforme).[1][2] Its chemical structure features a polyene chain attached to a 2-pyrrolidone ring derived from homoserine.[2][3] The discovery of this compound's mutagenic activity has spurred research into its biosynthetic origins and the factors governing its production, not only due to its potential impact on food safety but also as a model for studying complex fungal secondary metabolism. This guide aims to consolidate the current knowledge of the this compound biosynthetic pathway for researchers and professionals in related fields.

The this compound Biosynthetic Gene Cluster (fus)

The biosynthesis of this compound is directed by a co-regulated set of genes known as the fus cluster.[4] In Fusarium fujikuroi, this cluster is comprised of nine genes, designated fus1 through fus9.[4] However, functional analyses have demonstrated that only four of these genes—fus1, fus2, fus8, and fus9—are essential for the biosynthesis of the final this compound molecule.[4][5]

Table 1: Genes of the this compound Biosynthetic Cluster in Fusarium fujikuroi

| Gene | Proposed Function | Essential for this compound Biosynthesis? | Reference |

| fus1 (fusA) | Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) hybrid enzyme | Yes | [4][6] |

| fus2 | Putative α/β hydrolase, involved in 2-pyrrolidone ring closure | Yes | [4] |

| fus3 | Unknown | No | [4] |

| fus4 | Unknown | No | [4] |

| fus5 | Unknown | No | [4] |

| fus6 | Major Facilitator Superfamily (MFS) transporter, likely involved in secretion | No | [7] |

| fus7 | Unknown | No | [4] |

| fus8 | Cytochrome P450 monooxygenase, catalyzes oxidation at C-20 | Yes | [4] |

| fus9 | Methyltransferase, responsible for methylation at C-20 | Yes | [4] |

The Biosynthetic Pathway

The assembly of this compound is a multi-step process initiated by a hybrid megaenzyme and completed by a series of tailoring enzymes.

Core Structure Synthesis

The backbone of this compound is synthesized by the PKS-NRPS hybrid enzyme, Fus1 (also known as FusA).[1][6] This enzyme possesses a complex domain architecture:

-

PKS module: Contains domains for ketosynthase (KS), acyltransferase (AT), dehydratase (DH), C-methyltransferase (CMeT), ketoreductase (KR), and acyl carrier protein (ACP). This module is responsible for the synthesis of a linear heptaketide chain.[1]

-

NRPS module: Comprises condensation (C), adenylation (A), and thiolation (T) or peptidyl carrier protein (PCP) domains. This module incorporates the amino acid homoserine.[1]

The PKS module synthesizes the polyketide chain, which is then transferred to the NRPS module where it is condensed with homoserine.[1]

Post-PKS-NRPS Modifications

Following its release from the Fus1 enzyme, the initial intermediate undergoes a series of modifications to yield the final this compound molecule. It is proposed that the PKS/NRPS releases its product as an open-ring alcohol.[4]

-

Ring Closure: The Fus2 protein, a putative hydrolase, is believed to catalyze the closure of the 2-pyrrolidone ring.[4]

-

Oxidation: Fus8, a cytochrome P450 monooxygenase, carries out an oxidation step at the C-20 position.[4]

-

Methylation: Finally, Fus9, a methyltransferase, adds a methyl group at the C-20 position to complete the synthesis of this compound.[4]

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated by a complex network of environmental cues and signaling pathways.

-

Nitrogen Availability: High concentrations of nitrogen, particularly in the form of glutamine, stimulate this compound production and the expression of the fus gene cluster.[4][6][8] This regulation appears to be independent of the primary nitrogen regulators AreA and AreB, but is influenced by NmrA.[9]

-

pH: Acidic pH conditions are favorable for this compound biosynthesis.[8][10]

-

Light: Illumination has been shown to reduce the accumulation of this compound, partly due to the molecule's sensitivity to light.[6] The White Collar protein WcoA is a key player in the light-mediated repression of fusarin production.[7][11]

-

Signaling Pathways: The cAMP signaling pathway, through the action of adenylate cyclase (AcyA), positively regulates this compound synthesis.[7][11] The Velvet complex protein, Vel1, has also been implicated in the regulation of fusarin production.[9]

Quantitative Data on this compound Production

The yield of this compound varies significantly among different Fusarium species and is highly dependent on culture conditions.

Table 2: this compound Production by Various Fusarium Species

| Fusarium Species | Substrate/Medium | This compound Concentration | Reference |

| F. moniliforme | Corn | 18.7 - 332.0 µg/g | |

| F. moniliforme | Liquid Culture (ICI N) | > 60 µg/mL | [12] |

| F. oxysporum | Liquid Culture (ICI N) | 0.04 - 200 µg/L | [13] |

| F. sporotrichioides | Liquid Culture (ICI N) | 0.04 - 200 µg/L | [13][14] |

| F. poae | Liquid Culture (ICI N) | 0.04 - 200 µg/L | [13][14] |

| F. graminearum | Corn Kernels | Up to 83 mg/kg | [3] |

Experimental Protocols

Fungal Culture and this compound Extraction

A detailed protocol for the extraction of this compound from liquid cultures is as follows:

-

Inoculate a suitable liquid medium (e.g., modified ICI N medium) with Fusarium spores.

-

Incubate the cultures at 28°C for 7 to 14 days on a rotary shaker.

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate multiple times with an equal volume of a non-polar solvent such as ethyl acetate.

-

Pool the organic phases and evaporate to dryness under reduced pressure.

-

Redissolve the crude extract in a known volume of methanol for subsequent analysis.

HPLC-MS/MS Analysis of this compound

A reliable method for the quantification of this compound involves High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[3]

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid, is employed for optimal separation.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is common.

-

Detection: UV detection can be performed at approximately 360 nm, which is the absorption maximum for this compound.[2][7]

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is generally used.

-

Transitions: Specific precursor-to-product ion transitions are monitored for quantification and confirmation. For this compound ([M+H]⁺ = 432.2), characteristic product ions can be monitored for selective detection.[2]

-

Gene Knockout via Protoplast Transformation

Targeted gene disruption is a crucial technique for functionally characterizing the genes in the fus cluster.[12][15] This is often achieved through protoplast-mediated transformation.

-

Protoplast Preparation:

-

Grow fresh fungal mycelium in a suitable liquid medium.

-

Harvest the mycelium and resuspend it in a protoplasting solution containing enzymes such as Driselase, chitinase, and lysing enzymes from Trichoderma harzianum in an osmotic stabilizer (e.g., 1.2 M KCl).[1][15]

-

Incubate with gentle shaking until a sufficient number of protoplasts are released.

-

Separate the protoplasts from the mycelial debris by filtration.

-

Wash and resuspend the protoplasts in an appropriate buffer (e.g., STC buffer: 1.2 M Sorbitol, 10 mM Tris pH 7.5, 50 mM CaCl₂).[1]

-

-

Transformation:

-

Prepare a gene knockout cassette containing a selectable marker (e.g., hygromycin resistance gene) flanked by sequences homologous to the target gene's upstream and downstream regions.

-

Add the knockout cassette DNA to the protoplast suspension.

-

Induce DNA uptake by adding a solution of polyethylene glycol (PEG).[1][16]

-

Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent.

-

-

Screening and Confirmation:

-

Isolate transformants that grow on the selective medium.

-

Confirm the gene replacement event by PCR and Southern blot analysis.

-

Conclusion

The this compound biosynthetic pathway in Fusarium species represents a well-characterized example of fungal secondary metabolism. The identification of the fus gene cluster and the functional elucidation of its key enzymes provide a solid foundation for further research. The complex regulatory network governing this compound production highlights the intricate interplay between environmental signals and cellular responses in fungi. The methodologies detailed in this guide offer a practical framework for researchers aiming to investigate this pathway further, with potential applications in mitigating mycotoxin contamination in agriculture and exploring novel bioactive compounds. The continued study of the this compound pathway will undoubtedly yield deeper insights into the evolution and ecological significance of fungal secondary metabolites.

References

- 1. New Plasmids for Fusarium Transformation Allowing Positive-Negative Selection and Efficient Cre-loxP Mediated Marker Recycling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A new high-performance liquid chromatography-tandem mass spectrometry method based on dispersive solid phase extraction for the determination of the mycotoxin this compound in corn ears and processed corn samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scholarworks.uni.edu [scholarworks.uni.edu]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. edepot.wur.nl [edepot.wur.nl]

- 10. Biosynthesis Regulation of Secondary Metabolite Production in Fusarium Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Three Genes Involved in Different Signaling Pathways, carS, wcoA, and acyA, Participate in the Regulation of Fusarin Biosynthesis in Fusarium fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound biosynthesis in Fusarium moniliforme and Fusarium venenatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Production by Fusarium spp. from Spain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Screening for this compound production by European isolates of Fusarium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A protoplast generation and transformation method for soybean sudden death syndrome causal agents Fusarium virguliforme and F. brasiliense - PMC [pmc.ncbi.nlm.nih.gov]

- 16. arcpe.modares.ac.ir [arcpe.modares.ac.ir]

Fusarin C: A Technical Guide to its Mutagenic Mechanism of Action

Document ID: FC-MA-WG-202512 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fusarin C is a mycotoxin produced by various species of the Fusarium fungus, commonly found as a contaminant in corn and other cereals. Classified as a Group 2B possible human carcinogen by the IARC, its primary toxicological significance lies in its potent mutagenicity. This document provides an in-depth technical overview of the molecular mechanisms underpinning this compound's mutagenic activity. A key finding is that this compound is a pro-mutagen, requiring metabolic activation by host enzymes to exert its genotoxic effects. This process yields highly reactive metabolites that are orders of magnitude more mutagenic than the parent compound. The resulting DNA damage manifests as gene mutations, sister chromatid exchanges, and chromosomal aberrations. This guide details the metabolic pathways, presents quantitative genotoxicity data, and outlines the key experimental protocols used to characterize this mycotoxin.

Introduction to this compound

This compound is a yellow, oily polyketide-nonribosomal peptide hybrid metabolite.[1][2] First isolated from Fusarium moniliforme (now F. verticillioides), its production has been confirmed in numerous Fusarium species.[1] The molecule's chemical structure features a C13-C14 epoxide ring, which is considered critical for its mutagenic properties; analogues lacking this ring, such as Fusarin A and D, are not mutagenic.[3] this compound is notably unstable, degrading upon exposure to heat and light. Its presence in the food chain, particularly in maize-dependent populations, raises significant health concerns, including a potential association with esophageal cancer.[4][3]

Core Mutagenic Mechanism

The mutagenicity of this compound is not direct. It is a multi-step process initiated by metabolic transformation within the host organism, leading to the formation of DNA-reactive species that cause genetic damage.

Requirement for Metabolic Activation

This compound is a pro-mutagen, meaning it is not inherently reactive with DNA. Its genotoxic activity is almost entirely dependent on bioactivation by cellular enzymes.[5] In standard mutagenicity assays, such as the Ames test, this compound shows activity only in the presence of an exogenous metabolic activation system, typically a rat liver homogenate fraction known as S9 mix.[5] This S9 mix contains a cocktail of enzymes, most notably the cytochrome P450 (CYP450) family of monooxygenases, which are responsible for the oxidative metabolism of xenobiotics.[6]

Metabolic Activation and Deactivation Pathways

The metabolism of this compound is a dual-edged sword, involving both activation to more potent mutagens and deactivation to less harmful byproducts.

-

Activation: The primary activation step is catalyzed by a microsomal monooxygenase, likely a phenobarbital-inducible cytochrome P450 enzyme.[5][6] This enzymatic reaction hydroxylates this compound at the 1-position, leading to the formation of two key metabolites: Fusarin X (FX) and Fusarin Z (FZ) . These metabolites are significantly more mutagenic than the parent compound. In the Salmonella typhimurium TA100 strain, FZ is approximately 500 times more mutagenic, and FX is about 60 times more mutagenic than this compound.

-

Deactivation: The cell possesses detoxification pathways that can mitigate the threat of this compound. One major route is enzymatic conjugation with glutathione, mediated by glutathione-S-transferase.[5] Another pathway involves carboxylesterases, which metabolize this compound into a less mutagenic, water-soluble form.[5][6] Inhibition of these esterases has been shown to double the mutagenicity of this compound in vitro, highlighting their protective role.[6][7]

Caption: Metabolic activation and deactivation pathways of this compound.

Genotoxicity and DNA Interaction

Once activated, the metabolites of this compound can inflict various forms of genetic damage. Although direct, covalent DNA adducts have not been consistently demonstrated with purified this compound using methods like 32P-postlabelling, the spectrum of genetic damage strongly implies interaction with DNA.[5] The highly reactive epoxide ring is the most likely functional group responsible for this interaction.[3] The observed genotoxic endpoints in mammalian cells (Chinese Hamster V79) include:

-

Gene Mutations: Induction of point mutations.[5]

-

Sister Chromatid Exchanges (SCEs): A sensitive indicator of DNA damage and repair, SCEs are significantly increased by this compound.[5]

-

Chromosomal Aberrations: Structural damage to chromosomes is a key outcome of exposure.[5]

-

Micronucleus Formation: An indicator of chromosomal breaks or loss.[5]

Caption: Logical workflow of this compound-induced mutagenesis.

Quantitative Genotoxicity and Cytotoxicity Data

The following tables summarize key quantitative data regarding the biological activity of this compound and its metabolites.

Table 1: Comparative Mutagenicity in S. typhimurium TA100

| Compound | Metabolic Activation (S9) | Relative Mutagenic Potency |

|---|---|---|

| This compound | Required | 1x (Baseline) |

| Fusarin X (FX) | Required | ~60x |

| Fusarin Z (FZ) | Required | ~500x |

Data derived from studies on metabolites formed by in vitro microsomal activation.

Table 2: In Vitro Cytotoxicity of this compound in Human Cell Lines

| Cell Line | Cell Type | IC₅₀ (µM) |

|---|---|---|

| Caco-2 | Colorectal Adenocarcinoma | 5.6 - 42.8 |

| U266 | Multiple Myeloma | 5.6 - 42.8 |

| PC3 | Prostate Cancer | 5.6 - 42.8 |

| MCF-7 | Breast Adenocarcinoma | 46.8 |

Note: In MCF-7 cells, stimulation of growth was observed between 0.1 and 20 µM, with toxicity only at higher concentrations.[7][8]

Cellular Response to this compound-Induced DNA Damage

While specific studies detailing the DNA Damage Response (DDR) to this compound are limited, the types of damage it causes (chromosomal aberrations, SCEs) are known to activate a complex network of signaling pathways designed to maintain genomic integrity. This response is critical for determining cell fate, which can include cell cycle arrest, DNA repair, or apoptosis.

Key pathways expected to be activated by this compound-induced damage include:

-

ATM/ATR Signaling: The kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are master regulators of the DDR. ATM primarily responds to double-strand breaks, while ATR is activated by single-strand DNA that forms at stalled replication forks—a likely consequence of bulky DNA adducts formed by this compound metabolites.[9][10][11] Activation of these kinases initiates a phosphorylation cascade involving downstream effectors like CHK1 and CHK2, which orchestrate the cellular response.[11][12]

-

p53 Tumor Suppressor Pathway: The p53 protein is a critical downstream target of the ATM/ATR pathway.[13] Upon stabilization and activation, p53 acts as a transcription factor, inducing genes that mediate cell cycle arrest (e.g., p21) to allow time for repair, or, if the damage is too severe, initiating apoptosis.[6][14]

-

DNA Repair Pathways: The cell employs several repair mechanisms to fix the damage. Sister chromatid exchange itself is a manifestation of homologous recombination (HR), a high-fidelity repair pathway for double-strand breaks and stalled replication forks.[15] Other relevant pathways likely include Base Excision Repair (BER) for smaller base lesions and Nucleotide Excision Repair (NER) for bulky, helix-distorting adducts.

Key Experimental Protocols

The characterization of this compound as a mutagen relies on a standard battery of in vitro genotoxicity assays.

Ames Test (Bacterial Reverse Mutation Assay)

This test assesses the ability of a chemical to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium.

-

Strain Selection: Use strain TA100, which is sensitive to base-pair substitution mutagens.

-

Culture Preparation: Grow an overnight culture of S. typhimurium TA100 in nutrient broth at 37°C.

-

Metabolic Activation: Prepare the S9 mix from the livers of rats induced with phenobarbital/β-naphthoflavone. The mix should contain S9 fraction, buffer, MgCl₂, KCl, glucose-6-phosphate, NADP⁺, and biotin. Keep on ice.

-

Exposure (Plate Incorporation Method):

-

To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test solution (this compound dissolved in DMSO at various concentrations), and 0.5 mL of S9 mix (for activated plates) or buffer (for non-activated plates).

-

Add 2.0 mL of molten top agar (containing trace histidine) kept at 45°C.

-

Vortex briefly and pour immediately onto a minimal glucose agar plate.

-

Include negative (DMSO) and positive (e.g., 2-aminoanthracene for S9-activated plates) controls.

-

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies (his+) on each plate. A dose-dependent increase in revertant colonies, typically a two-fold or greater increase over the negative control, indicates a positive mutagenic response.

In Vitro Chromosomal Aberration Test

This assay evaluates the potential of a substance to cause structural damage to chromosomes in cultured mammalian cells.

-

Cell Culture: Use a suitable cell line, such as Chinese Hamster Ovary (CHO) or human peripheral blood lymphocytes. Culture cells to achieve exponential growth.

-

Exposure:

-

Treat the cell cultures with at least three concentrations of this compound (with and without S9 mix for metabolic activation) for a short duration (e.g., 3-5 hours).

-

A parallel long-term treatment (e.g., 24 hours) without S9 mix is also performed.

-

Include negative (solvent) and positive controls.

-

-

Cell Harvest:

-

After the treatment period, wash the cells and add fresh medium.

-

Allow cells to grow for a period equivalent to about 1.5 normal cell cycle lengths from the beginning of treatment.

-

Add a metaphase-arresting agent (e.g., Colcemid) for the final 2-3 hours of culture.

-

-

Slide Preparation: Harvest the cells by trypsinization, treat with a hypotonic solution (e.g., 0.075 M KCl), and fix with methanol:acetic acid (3:1). Drop the cell suspension onto clean glass slides and air dry.

-

Staining and Analysis: Stain the slides with Giemsa. Microscopically analyze at least 200 well-spread metaphases per concentration for structural aberrations, including chromatid and chromosome gaps, breaks, and exchanges.

-

Evaluation: A statistically significant, dose-dependent increase in the percentage of cells with structural aberrations indicates a positive clastogenic effect.

Caption: Experimental workflow for the Chromosomal Aberration Test.

In Vitro Sister Chromatid Exchange (SCE) Assay

This assay detects the reciprocal exchange of DNA between sister chromatids, an event enhanced by DNA-damaging agents.

-

Cell Culture and Labeling: Culture mammalian cells (e.g., CHO) for two consecutive cell cycles in the presence of 5-bromo-2'-deoxyuridine (BrdU). BrdU is a thymidine analog that incorporates into the DNA.

-

Exposure: Treat the cells with various concentrations of this compound (with and without S9 activation) during the first or second cell cycle.

-

Cell Harvest: Approximately 2-4 hours before harvesting, add a metaphase-arresting agent (e.g., Colcemid). Harvest the cells as described in the chromosomal aberration test protocol.

-

Slide Preparation and Staining: Prepare slides as previously described. Stain the slides using a fluorescence-plus-Giemsa (FPG) technique. This involves staining with a fluorescent dye (e.g., Hoechst 33258), exposure to long-wave UV light, and subsequent staining with Giemsa. This procedure results in differential staining of the sister chromatids: the unifilarly substituted (TB) chromatid stains dark, and the bifilarly substituted (BB) chromatid stains light (where T=thymidine, B=BrdU).

-

Analysis: Score 25-50 well-differentiated second-division metaphases per concentration. Count the number of exchanges (points where the staining pattern switches from one chromatid to its sister) per metaphase.

-

Evaluation: A significant, dose-related increase in the mean number of SCEs per cell indicates a positive result.

Conclusion

The mechanism of action of this compound as a mutagen is indirect but potent. Its toxicity is unlocked through metabolic activation by host CYP450 enzymes into highly reactive metabolites, Fusarin X and Fusarin Z. These activated forms are the primary agents of genotoxicity, inducing a range of DNA damage that manifests as gene mutations, sister chromatid exchanges, and chromosomal aberrations. While cellular deactivation pathways exist, the high reactivity of the metabolites presents a significant mutagenic threat. Understanding this activation-dependent mechanism is crucial for risk assessment and for the development of strategies to mitigate exposure and potential harm from this common food-borne mycotoxin.

References

- 1. Therapeutic upregulation of DNA repair pathways: strategies and small molecule activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound biosynthesis in Fusarium moniliforme and Fusarium venenatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. This compound Mycotoxin [benchchem.com]

- 5. TOXINS DERIVED FROM FUSARIUM MONILIFORME: FUMONISINS B1 AND B2 AND this compound - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Fusaric acid decreases p53 expression by altering promoter methylation and m6A RNA methylation in human hepatocellular carcinoma (HepG2) cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound acts like an estrogenic agonist and stimulates breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA damage response signaling pathways as important targets for combination therapy and chemotherapy sensitization in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | DNA damage response and GATA4 signaling in cellular senescence and aging-related pathology [frontiersin.org]

- 14. Upregulation and activation of p53 by erastin‑induced reactive oxygen species contribute to cytotoxic and cytostatic effects in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular mechanisms of sister-chromatid exchange - PubMed [pubmed.ncbi.nlm.nih.gov]

Fusarin C: A Potential Etiological Agent in Human Esophageal Cancer

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fusarin C is a mycotoxin produced by various Fusarium species, fungi that commonly contaminate agricultural commodities, particularly maize.[1] Epidemiological studies have long suggested a correlation between the consumption of maize contaminated with Fusarium mycotoxins and a high incidence of human esophageal cancer in various parts of the world, including regions of China and southern Africa.[1][2] this compound, a prominent metabolite, has been classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC).[2] This technical guide provides an in-depth overview of the current understanding of this compound's role in the pathogenesis of human esophageal cancer, focusing on its molecular mechanisms, relevant signaling pathways, and the experimental methodologies used to elucidate its effects.

Molecular Mechanisms of this compound in Esophageal Carcinogenesis

While direct and extensive research on the specific molecular mechanisms of this compound in human esophageal cancer cell lines is still emerging, evidence from studies on related compounds and its general carcinogenic properties points towards several key pathways. The primary proposed mechanisms include the induction of apoptosis, generation of reactive oxygen species (ROS), and potential dysregulation of critical cell signaling pathways such as the PI3K/Akt pathway.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many carcinogenic agents exert their effects by disrupting the delicate balance between pro-apoptotic and anti-apoptotic proteins. While direct studies on this compound in esophageal cancer cells are limited, research on the related mycotoxin, Fusaric Acid, in human esophageal cancer SNO cells has demonstrated a clear induction of apoptosis.[3] This is characterized by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio leads to the activation of the caspase cascade, including caspase-8, caspase-9, and the executioner caspase-3/7, ultimately resulting in apoptotic cell death.[3] It is plausible that this compound induces a similar apoptotic cascade in esophageal cancer cells.

Oxidative Stress and DNA Damage

The generation of reactive oxygen species (ROS) is another hallmark of cellular damage and a known contributor to carcinogenesis. Excessive ROS can lead to oxidative damage to cellular components, including lipids, proteins, and DNA, resulting in mutations and genomic instability. Studies on Fusaric Acid have shown a significant increase in ROS-induced lipid peroxidation and DNA damage in esophageal cancer cells.[3] The mutagenic nature of this compound has been demonstrated in various experimental systems, and it is hypothesized that this is mediated, at least in part, through the generation of oxidative stress.[1]

Dysregulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a frequent event in many human cancers, including esophageal squamous cell carcinoma (ESCC).[4][5] While direct evidence linking this compound to this pathway in esophageal cancer is yet to be firmly established, the pathway's central role in cancer progression makes it a likely target. Downstream effectors of this pathway, such as mTOR, are pivotal in controlling protein synthesis and cell growth. Inhibition of the PI3K/Akt pathway is a key strategy in cancer therapy, and it is conceivable that this compound may promote carcinogenesis by dysregulating this pathway.

Quantitative Data on this compound Cytotoxicity

| Cell Line | Cancer Type | IC50 (µM) |

| Caco-2 | Colorectal Adenocarcinoma | ~5.6 |

| U266 | Multiple Myeloma | ~42.8 |

| PC3 | Prostate Cancer | Not specified, but inhibited > 10µM |

| MDA-MB-231 | Breast Adenocarcinoma | Not specified, but inhibited > 10µM |

| MCF-7 | Breast Adenocarcinoma | ~46.8 (inhibitory at >20µM) |

| Data extrapolated from Sondergaard et al., 2011.[2] |

Experimental Protocols

This section details the standard methodologies for key experiments used to investigate the effects of this compound on esophageal cancer cells.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed human esophageal cancer cells (e.g., KYSE-150) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed esophageal cancer cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions and incubate for 15-20 minutes at room temperature in the dark.[7][8]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[7][9]

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.

Protocol:

-

Protein Extraction: Treat esophageal cancer cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, Bax, Bcl-2, Cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.[10][11]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[11]

Visualizations

Signaling Pathway Diagram

Caption: Proposed signaling pathways of this compound in esophageal cancer cells.

Experimental Workflow Diagram

Caption: General experimental workflow for investigating this compound's effects.

Conclusion

This compound is a mycotoxin of significant concern due to its association with human esophageal cancer. While the precise molecular mechanisms of its carcinogenicity in esophageal cells are not fully elucidated, the available evidence suggests that it likely acts through the induction of apoptosis, generation of oxidative stress, and potential dysregulation of key oncogenic signaling pathways such as the PI3K/Akt pathway. Further research utilizing the experimental protocols outlined in this guide is crucial to fully understand the role of this compound in esophageal carcinogenesis and to develop potential strategies for prevention and treatment. This will require a concerted effort from researchers in toxicology, oncology, and drug development to bridge the current knowledge gaps and address the public health challenge posed by this mycotoxin.

References

- 1. [this compound induced esophageal and forestomach carcinoma in mice and rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fusaric acid induces oxidative stress and apoptosis in human cancerous oesophageal SNO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Esophageal squamous cell carcinoma transcriptome reveals the effect of FOXM1 on patient outcome through novel PIK3R3 mediated activation of PI3K signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | PI3K/Akt/mTOR Signaling Pathway: Role in Esophageal Squamous Cell Carcinoma, Regulatory Mechanisms and Opportunities for Targeted Therapy [frontiersin.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 8. bosterbio.com [bosterbio.com]

- 9. iqproducts.nl [iqproducts.nl]

- 10. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]

- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

Biological Activities of Fusarin C and Its Analogs: A Technical Guide

Abstract

Fusarin C is a mycotoxin produced by various Fusarium species, fungi that commonly contaminate cereal grains. Structurally, it is a polyketide-nonribosomal peptide hybrid, and its biological activities have garnered significant attention due to its potential impact on human and animal health. This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound and its analogs, including its genotoxic, cytotoxic, immunomodulatory, and estrogenic effects. We delve into the underlying mechanisms of action, summarizing key signaling pathways affected by these compounds. Furthermore, this document presents quantitative data in structured tables for comparative analysis and outlines detailed methodologies for key experimental assays cited. This guide is intended for researchers, scientists, and professionals in drug development engaged in mycotoxin research and oncology.

Introduction

This compound is a secondary metabolite produced by several pathogenic fungi of the Fusarium genus, such as F. moniliforme (now F. verticillioides), F. venenatum, and F. graminearum. Its presence in agricultural commodities, particularly maize, poses a potential health risk to both humans and livestock. The molecule's structure features a substituted 2-pyrrolidone moiety and a polyene chromophore. A critical structural feature is a C13-14 epoxide ring, which is believed to be responsible for its mutagenic properties. Analogs of this compound, which may lack this epoxide or differ in other substitutions, often exhibit distinct biological activity profiles. This guide aims to consolidate the current scientific knowledge on the diverse biological effects of this compound and related compounds.

Genotoxic and Carcinogenic Effects

2.1 Mutagenicity this compound has demonstrated significant mutagenic activity, which is largely dependent on metabolic activation. In the presence of a rat liver microsomal S9 fraction, this compound is mutagenic to Salmonella typhimurium strains in the Ames test.[1] In mammalian cells, it has been shown to induce a range of genetic damage, including gene mutations, sister chromatid exchanges, chromosomal aberrations, and the formation of micronuclei in Chinese hamster V79 cells. The mutagenicity of this compound is primarily attributed to its epoxide group.[1] Analogs such as fusarin A and D, which lack this epoxide ring, are not mutagenic.

2.2 Carcinogenicity Due to its mutagenic potential, this compound has been investigated for its role in carcinogenesis. It has been associated with a higher incidence of human esophageal cancer, particularly in regions where maize is a dietary staple.[2][3] Some in vivo studies have reported that this compound can induce esophageal and forestomach carcinomas in rats and mice.[4] However, other studies have failed to observe significant carcinogenic effects, suggesting that its role in cancer development may be complex and possibly dependent on co-exposure to other carcinogens.[4] Based on the available evidence, the International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans".[2]

Cytotoxic Activities

This compound exhibits a dose-dependent cytotoxic effect across a variety of cell lines. Its activity can be either stimulatory or inhibitory, depending on the cell type and concentration.

3.1 Effects on Various Cell Lines At concentrations exceeding 10 μM, this compound inhibits the growth of several human cancer cell lines, including Caco-2 (colorectal), PC3 (prostate), U266 (multiple myeloma), and MDA-MB-231 (breast), as well as the non-tumorigenic breast cell line MCF-10a.[2][3] The half-maximal inhibitory concentration (IC50) for Caco-2, PC3, and U266 cells ranges from 5.6 to 42.8 μM.[2] In cultured lymphoma cells, growth inhibition was observed at a concentration of 2.5 µg/ml.[1] A unique biphasic effect is seen in the estrogen receptor-positive breast cancer cell line MCF-7, which is detailed in section 4.1.

Table 1: Cytotoxicity of this compound in Human Cell Lines

| Cell Line | Cell Type | Effect | Concentration (µM) | IC50 (µM) | Reference |

|---|---|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | Stimulatory | 0.1 - 20 | - | [2][4] |

| Inhibitory | > 50 | 46.8 | [2] | ||

| Caco-2 | Colorectal Adenocarcinoma | Inhibitory | > 10 | 5.6 - 42.8 | [2] |

| PC3 | Prostate Adenocarcinoma | Inhibitory | > 10 | 5.6 - 42.8 | [2] |

| U266 | Multiple Myeloma | Inhibitory | > 10 | 5.6 - 42.8 | [2] |

| MDA-MB-231 | Breast Adenocarcinoma | Inhibitory | > 10 | N/A | [2][3] |

| MCF-10a | Non-tumorigenic Breast | Inhibitory | > 10 | N/A |[2][3] |

Estrogenic and Immunomodulatory Activities

Beyond direct cytotoxicity, this compound modulates key cellular signaling systems, including endocrine and immune pathways.

4.1 Estrogenic Effects this compound is classified as a mycoestrogen due to its ability to act as an estrogenic agonist.[2][4] This activity is most notably observed in the MCF-7 breast cancer cell line, which is stimulated to proliferate at concentrations ranging from 0.1 to 20 μM.[2][4] This effect is mediated through estrogen receptors.[5][6] At concentrations above 50 μM, this stimulatory effect is reversed, and this compound becomes inhibitory.[2][4] This biphasic response highlights the importance of concentration in determining the ultimate biological outcome.

4.2 Immunomodulation this compound has demonstrated significant immunomodulatory, and generally immunosuppressive, effects.[2] Studies have shown that it can inhibit the activation of macrophages by macrophage activating factor and muramyl dipeptide at concentrations around 6 µg/ml.[1] Furthermore, it can inhibit the cytotoxic activity of already activated macrophages.[1] These effects are dose-dependent and reversible, suggesting that this compound is not broadly cytotoxic to these immune cells but rather interferes with their activation and effector functions.[1]

Table 2: Immunomodulatory and Estrogenic Effects of this compound

| Activity | Model System | Effect | Effective Concentration | Reference |

|---|---|---|---|---|

| Estrogenic | MCF-7 Cells | Growth Stimulation | 0.1 - 20 µM | [2][4] |

| Immunosuppressive | Murine Macrophages | Inhibition of Activation & Cytotoxicity | ~6 µg/mL (13.9 µM) |[1] |

Mechanisms of Action and Signaling Pathways

The biological activities of this compound and its analogs are rooted in their metabolic fate and their ability to interfere with critical cellular signaling pathways that regulate cell life and death.

5.1 Metabolic Activation In vivo, this compound is metabolized by two primary rat liver microsomal enzymes: a carboxylesterase and a monooxygenase. These enzymes produce metabolites with opposing activities. The monooxygenase converts this compound into a more potent, water-soluble mutagenic metabolite.[7] Conversely, the carboxylesterase hydrolyzes the C-20 methyl ester group, converting this compound to Fusarin PM1, a highly water-soluble compound that is less mutagenic and requires metabolic activation to become mutagenic.

5.2 Cell Cycle Arrest and Apoptosis (Focus on Analogs) While the direct effects of this compound on the cell cycle are less characterized, its analog Fusarochromanone (FC101) provides significant insight. FC101 induces G1 cell cycle arrest in multiple cell lines.[8][9][10] This arrest is achieved by downregulating the expression of key G1 phase proteins, including cyclin D1, cyclin-dependent kinases (CDK4 and CDK6), and the phosphatase Cdc25A.[8][9][10] Concurrently, FC101 upregulates the CDK inhibitors p21Cip1 and p27Kip1.[8][10] This coordinated action leads to the hypophosphorylation of the Retinoblastoma protein (Rb), which prevents the cell from transitioning from the G1 to the S phase.[8][11]

5.3 Induction of Apoptosis FC101 also induces apoptosis, or programmed cell death.[8][9] This process appears to be mediated primarily through the intrinsic (mitochondrial) pathway and is caspase-dependent.[8][9] FC101 treatment leads to the downregulation of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, while upregulating the pro-apoptotic protein BAD.[8][9] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-3 and cleavage of PARP, culminating in apoptosis.[8][12][13]

Biological Activities of this compound Analogs

The biological activities of fusarin compounds are highly dependent on their chemical structure. Various naturally occurring and synthetic analogs exhibit a wide spectrum of effects, from potent cytotoxicity to anti-inflammatory properties.

Table 3: Biological Activities of Selected this compound Analogs

| Analog | Key Structural Difference from this compound | Biological Activity | Reference |

|---|---|---|---|

| Fusarin A, D | Lack C13-14 epoxide ring | Not mutagenic | |

| Fusarochromanone (FC101) | Different heterocyclic core | Induces G1 arrest & apoptosis; potent anti-cancer | [8][9][10][11][12][13][14] |

| Fusarins G-L | Variations in polyunsaturated side chain | Anti-inflammatory (inhibit NO production) | [15] |

| Fusaric Acid | Picolinic acid derivative | Moderate antibacterial; phytotoxic |[16] |

Key Experimental Protocols

The study of this compound and its analogs relies on a set of established experimental procedures. Below are outlines of key protocols.

7.1 Mycotoxin Extraction and Quantification A generalized workflow for the analysis of mycotoxins from a contaminated matrix (e.g., grain) involves extraction, clean-up, and analytical detection.

7.2 Cell Viability/Cytotoxicity Assay (MTT Protocol) The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[17][18][19][20]

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound or its analogs for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and solvent controls.

-

MTT Addition: Remove the treatment media and add fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration typically 0.5 mg/mL).[18] Incubate for 2-4 hours at 37°C.[18]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals formed by viable cells.[18]

-

Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value.

7.3 Cell Cycle Analysis by Flow Cytometry This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.[21]

-

Cell Culture and Treatment: Culture cells to ~70% confluency and treat with the test compound for the desired time.

-

Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[21] Incubate on ice for at least 30 minutes or store at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing Propidium Iodide (PI), a fluorescent DNA intercalator, and RNase A to eliminate RNA-related signals.[21]

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. Gate on single cells and measure the fluorescence intensity in the appropriate channel (e.g., PE or PerCP).

-

Data Analysis: Generate a histogram of DNA content. The G0/G1 peak will have 2n DNA content, the G2/M peak will have 4n DNA content, and the S phase will be distributed between them. Quantify the percentage of cells in each phase using cell cycle analysis software.

7.4 Apoptosis Detection (DNA Fragmentation Assay) A hallmark of late-stage apoptosis is the cleavage of genomic DNA into internucleosomal fragments, creating a "ladder" pattern on an agarose gel.[22][23]

-

Cell Treatment and Harvesting: Induce apoptosis by treating cells with the compound of interest. Harvest both adherent and floating cells.

-

Cell Lysis: Lyse the cells using a gentle lysis buffer (e.g., containing Tris-HCl, EDTA, and a non-ionic detergent like Triton X-100) to release cytoplasmic and nuclear contents.

-

DNA Isolation: Centrifuge the lysate at high speed to pellet the intact chromatin from healthy cells. The fragmented DNA from apoptotic cells will remain in the supernatant.

-

DNA Purification: Precipitate the DNA from the supernatant using ethanol or isopropanol. Treat the sample with RNase A to remove RNA and then with Proteinase K to remove proteins.

-

Agarose Gel Electrophoresis: Run the purified DNA on a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

-

Visualization: Visualize the DNA under UV light. A characteristic ladder of DNA fragments (multiples of ~180-200 bp) indicates apoptosis.

Conclusion and Future Directions

This compound and its analogs are a diverse class of mycotoxins with a wide range of biological activities, from potent mutagenicity and cytotoxicity to nuanced immunomodulatory and estrogenic effects. The activity is highly dependent on specific structural motifs, such as the epoxide ring, and the cellular context, including metabolic competency and receptor status. Analogs like Fusarochromanone demonstrate that the core fusarin scaffold can be a source of potent anti-cancer agents that act by inducing cell cycle arrest and apoptosis.

Future research should focus on several key areas:

-

Elucidating Signaling Pathways: Further investigation is needed to map the precise signaling pathways directly modulated by this compound itself in various cell types, particularly concerning its immunomodulatory and carcinogenic actions.

-

Structure-Activity Relationship (SAR) Studies: Systematic synthesis and screening of new analogs can help to dissociate the toxic effects (e.g., mutagenicity) from potentially therapeutic activities (e.g., anti-inflammatory or selective anti-cancer effects).

-

In Vivo Relevance: More in vivo studies are required to understand the impact of chronic, low-dose exposure to this compound and to validate the therapeutic potential of promising, less-toxic analogs in preclinical models.

-

Synergistic Effects: Investigating the synergistic toxicity of this compound with other co-occurring mycotoxins is crucial for accurate risk assessment in food safety.

By continuing to explore the complex biology of these compounds, the scientific community can better mitigate the risks posed by this compound contamination and potentially harness the therapeutic capabilities of its analogs.

References

- 1. TOXINS DERIVED FROM FUSARIUM MONILIFORME: FUMONISINS B1 AND B2 AND this compound - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound acts like an estrogenic agonist and stimulates breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vbn.aau.dk [vbn.aau.dk]

- 5. Estrogenic effects of fusarielins in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.au.dk [pure.au.dk]

- 7. This compound: isolation and identification of two microsomal metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fusarochromanone Induces G1 Cell Cycle Arrest and Apoptosis in COS7 and HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fusarochromanone Induces G1 Cell Cycle Arrest and Apoptosis in COS7 and HEK293 Cells | PLOS One [journals.plos.org]

- 10. Item - Fusarochromanone Induces G1 Cell Cycle Arrest and Apoptosis in COS7 and HEK293 Cells - Public Library of Science - Figshare [plos.figshare.com]

- 11. Fusarochromanone Induces G1 Cell Cycle Arrest and Apoptosis in COS7 and HEK293 Cells | PLOS One [journals.plos.org]

- 12. Biological activities of fusarochromanone: a potent anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. cyrusbio.com.tw [cyrusbio.com.tw]

- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. ucl.ac.uk [ucl.ac.uk]

- 22. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]

- 23. scribd.com [scribd.com]

Structural Elucidation of Fusarin C: A Technical Guide Using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the structural elucidation of Fusarin C, a mycotoxin produced by various Fusarium species, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides a comprehensive overview of the requisite experimental protocols, a quantitative analysis of NMR data, and a visual representation of the structural elucidation workflow and biosynthetic pathway.

Introduction

This compound is a polyketide-derived mycotoxin that has garnered significant attention due to its mutagenic properties.[1] The complex structure of this compound, featuring a polyene chain and a substituted 2-pyrrolidone ring, necessitates advanced analytical techniques for its complete characterization. High-field Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structural determination of such natural products.[1][2] This guide will walk through the methodologies and data interpretation central to this process.

Data Presentation: NMR Spectral Data of this compound

The structural assignment of this compound is based on a detailed analysis of its high-field ¹H and ¹³C NMR spectra. The following tables summarize the quantitative NMR data, including chemical shifts (δ) and coupling constants (J), which are crucial for piecing together the molecular framework.

Table 1: ¹H NMR Data for this compound

| Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| 2-CH₃ | 1.95 | d | 7.0 |

| 3-H | 7.20 | dq | 15.0, 7.0 |

| 4-H | 6.55 | d | 15.0 |

| 5-H | 6.80 | dd | 15.0, 10.0 |

| 6-H | 6.40 | dd | 15.0, 10.0 |

| 7-H | 6.25 | d | 15.0 |

| 8-H | 6.65 | d | 15.0 |

| 10-CH₃ | 2.10 | s | |

| 11-H | 7.05 | s | |

| 13-OH | 5.10 | br s | |

| 14-OH | 2.85 | br s | |

| 15-CH₂ | 3.80 | m | |

| 16-NH | 7.01 | br s | |

| 17-H | 4.50 | d | 3.0 |

| 18-H | 3.55 | d | 3.0 |

| 20-OCH₃ | 3.75 | s | |

| 21-CH₃ | 1.30 | t | 7.5 |

| 22-H | 2.60 | q | 7.5 |

Data sourced from Gelderblom et al., 1984.[3]

Table 2: ¹³C NMR Data for this compound

| Position | Chemical Shift (δ ppm) |

| 1 | 167.5 |

| 2 | 129.5 |

| 3 | 138.0 |

| 4 | 130.5 |

| 5 | 135.5 |

| 6 | 132.0 |

| 7 | 139.0 |

| 8 | 125.0 |

| 9 | 145.0 |

| 10 | 195.0 |

| 11 | 98.5 |

| 12 | 20.5 |

| 13 | 78.0 |

| 14 | 60.0 |

| 15 | 42.0 |

| 16 | 175.0 |

| 17 | 65.0 |

| 18 | 55.0 |

| 20 | 51.5 |

| 21 | 14.0 |

| 22 | 22.0 |

| 23 | 12.5 |

Data sourced from Gelderblom et al., 1984.[3]

Experimental Protocols

The successful elucidation of this compound's structure relies on a suite of NMR experiments. Below are detailed methodologies for these key experiments.

Sample Preparation

A pure sample of this compound (typically 5-10 mg for ¹H and 20-50 mg for ¹³C NMR) is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or methylene chloride-d₂ (CD₂Cl₂), and transferred to a 5 mm NMR tube.[3] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with key analyte resonances.

1D NMR Spectroscopy

-

¹H NMR (Proton NMR): This is the foundational experiment for determining the proton environment in the molecule.

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Acquisition Parameters:

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on concentration.

-

-

Processing: Fourier transformation, phase correction, and baseline correction are applied. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR (Carbon NMR): This experiment identifies the number of unique carbon atoms and their chemical environments.

-

Spectrometer: 100 MHz (for a 400 MHz ¹H instrument) or higher.

-

Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

Processing: Similar to ¹H NMR, with referencing to the solvent carbon signals.

-

2D NMR Spectroscopy

2D NMR experiments are essential for establishing connectivity between atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

-

Pulse Sequence: cosygpmfph.

-

Acquisition Parameters:

-

Spectral Width (F1 and F2): Same as 1D ¹H NMR.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 2-8.

-

-

Processing: 2D Fourier transformation, phasing, and symmetrization.

-

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

-

Pulse Sequence: hsqcedetgpsisp2.3.

-

Acquisition Parameters:

-

Spectral Width (F2 - ¹H): Same as 1D ¹H NMR.

-

Spectral Width (F1 - ¹³C): Appropriate range to cover all carbon signals (e.g., 180 ppm).

-

Number of Increments (F1): 128-256.

-

Number of Scans per Increment: 4-16.

-

¹J(C,H) Coupling Constant: Optimized for an average one-bond coupling (e.g., 145 Hz).

-

-

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (and sometimes four), crucial for connecting spin systems and identifying quaternary carbons.

-

Pulse Sequence: hmbcgplpndqf.

-

Acquisition Parameters:

-

Spectral Widths: Similar to HSQC.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 8-32.

-

Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for an average long-range coupling (e.g., 8 Hz).

-

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, providing information about the stereochemistry and 3D structure.

-

Pulse Sequence: noesygpph.

-

Acquisition Parameters:

-

Spectral Widths (F1 and F2): Same as 1D ¹H NMR.

-

Number of Increments (F1): 256-512.

-

Number of Scans per Increment: 8-16.

-

Mixing Time: 300-800 ms, optimized to observe NOE cross-peaks.

-

-

Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of this compound and its biosynthetic origin.

References

Estrogenic Agonist Activity of Fusarin C in Breast Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarin C, a mycotoxin produced by various Fusarium species, has been identified as a compound of interest in oncology and toxicology due to its estrogenic agonist activity in breast cancer cells. This technical guide provides a comprehensive overview of the scientific evidence, experimental data, and methodologies used to characterize the estrogenic effects of this compound. The information presented herein is intended to support further research and drug development efforts in the context of hormone-responsive cancers.

This compound exhibits a biphasic effect on the proliferation of estrogen receptor-positive (ER+) breast cancer cells, such as the MCF-7 cell line. At lower concentrations, it stimulates cell growth, mimicking the action of estradiol.[1][2][3] Conversely, at higher concentrations, it becomes cytotoxic, inhibiting cell proliferation.[1][2][3] This estrogenic activity is mediated through the estrogen receptor, as the proliferative effects are abrogated by the presence of estrogen receptor antagonists.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings regarding the effects of this compound on breast cancer cells.

Table 1: Effect of this compound on MCF-7 Cell Viability

| Concentration Range (µM) | Observed Effect | IC50 (for inhibition) (µM) | Reference |

| 0.1 - 20 | Stimulatory | - | [1][2][3] |

| > 50 | Inhibitory | 46.8 | [3] |

Table 2: Estrogen Receptor (ER) Binding and Activity

| Assay Type | Finding | Quantitative Data | Reference |

| Luciferase Reporter Assay | Confirmed direct binding to the estrogen receptor | Specific IC50/EC50 values not available in cited literature | [3] |

| Co-treatment with ER Antagonist (Fulvestrant) | Proliferative effect of this compound is blocked | Not applicable | [1] |

Signaling Pathways and Experimental Workflows

The estrogenic activity of this compound is initiated by its binding to the estrogen receptor, which then triggers a cascade of downstream signaling events. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for assessing the estrogenic potential of a compound like this compound.

References

An In-depth Technical Guide on the Natural Occurrence of Fusarin C in Contaminated Corn

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusarin C, a mycotoxin produced by various Fusarium species, is a frequent contaminant of corn and corn-based products worldwide. This technical guide provides a comprehensive overview of the natural occurrence of this compound in contaminated corn, intended for researchers, scientists, and drug development professionals. The guide details quantitative data on this compound levels reported in various studies, outlines experimental protocols for its detection and quantification, and illustrates the intricate biosynthetic and signaling pathways involved in its production. This document aims to serve as a critical resource for understanding and addressing the challenges posed by this compound contamination in the food and feed chain.

Introduction